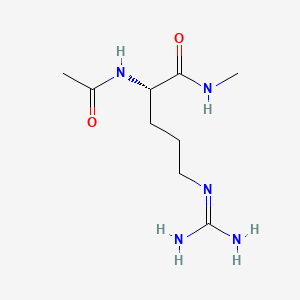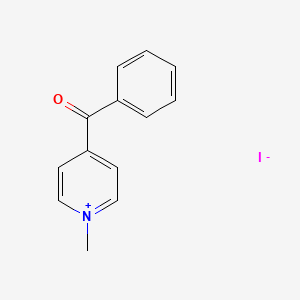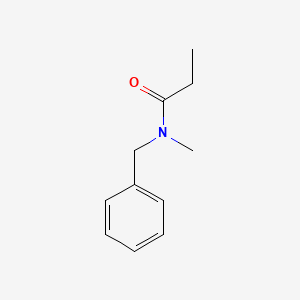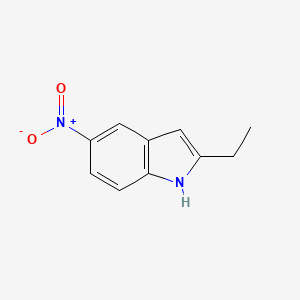
2-Ethyl-5-nitro-1h-indole
Overview
Description
“2-Ethyl-5-nitro-1h-indole” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .Physical And Chemical Properties Analysis
The CAS Number of “this compound” is 16732-57-3. It has a molecular weight of 234.21. Its IUPAC name is ethyl 5-nitro-1H-indole-2-carboxylate . It is stored in a refrigerator and has a purity of 97%. It is a solid at room temperature .Scientific Research Applications
Crystal Structure Analysis
The study by Errossafi et al. (2015) focused on the crystal structure of a molecule closely related to 2-Ethyl-5-nitro-1h-indole. Their research provides insight into the planarity of the indole ring and its interactions with other molecular groups. This study helps in understanding the molecular geometry and potential applications in material science and crystallography (Errossafi et al., 2015).
Corrosion Inhibition
Ahmed (2018) explored the use of 5-Nitro isatin derivatives, which include compounds structurally similar to this compound, in corrosion inhibition. The findings are significant for industries dealing with metal preservation and maintenance, highlighting the potential of these compounds in protecting materials from corrosion (Ahmed, 2018).
Antimicrobial and Antioxidant Activities
Salikhov et al. (2019) investigated derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, including nitro derivatives, for their antimicrobial and antioxidant properties. This research could contribute to pharmaceutical applications, especially in developing new antimicrobial agents (Salikhov et al., 2019).
Synthesis and Functionalization
Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles, including this compound. This research is foundational for organic chemists in creating biologically active compounds, offering a wide array of applications in drug development and synthetic chemistry (Cacchi & Fabrizi, 2005).
Photosystem II Inhibitors
Souza et al. (2020) synthesized indole derivatives, such as this compound, to study their role as photosystem II inhibitors. This research has implications for the development of herbicides and agricultural chemicals, offering insights into the mechanism of action of these compounds (Souza et al., 2020).
Antituberculosis Activity
Karalı et al. (2007) explored 5-nitro-1H-indole-2,3-dione derivatives for their antituberculosis activity. Their research contributes to the field of medical chemistry, particularly in the search for new treatments for tuberculosis (Karalı et al., 2007).
Electrochromic Properties
Zhu et al. (2014) examined the electrochromic properties of oxazine derivatives related to this compound. This study is relevant to the development of smart materials and electronic devices, particularly in the field of display technology (Zhu et al., 2014).
Mechanism of Action
The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound having broad-spectrum biological activities . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2-ethyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-5-7-6-9(12(13)14)3-4-10(7)11-8/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFHXVSIGSOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956311 | |
| Record name | 2-Ethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-19-3 | |
| Record name | 2-Ethyl-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC131895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



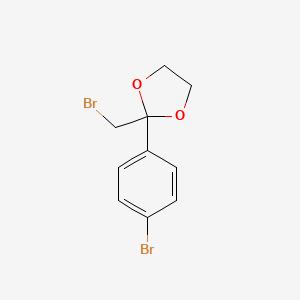
![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
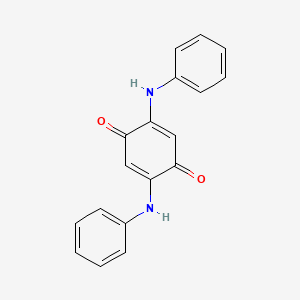

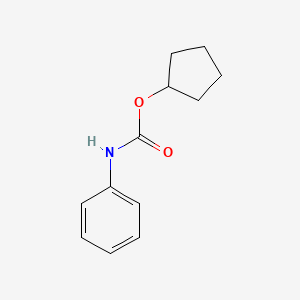
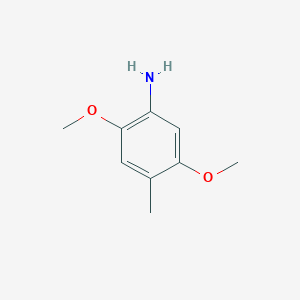

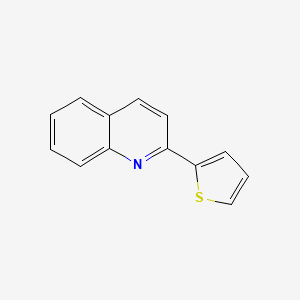
![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)
